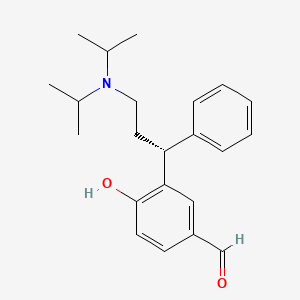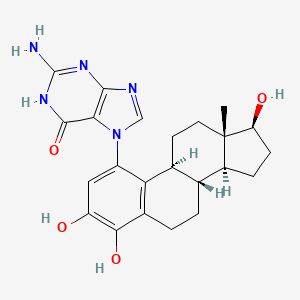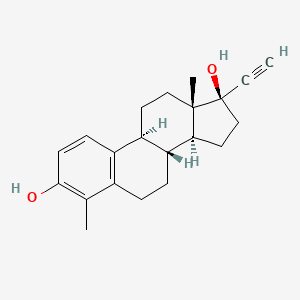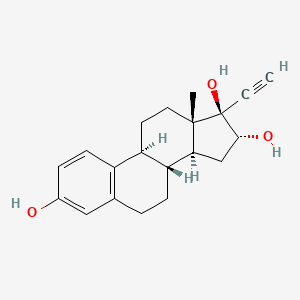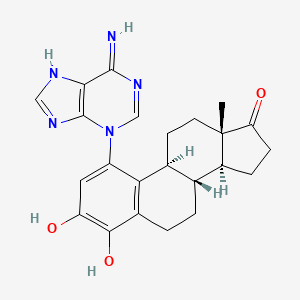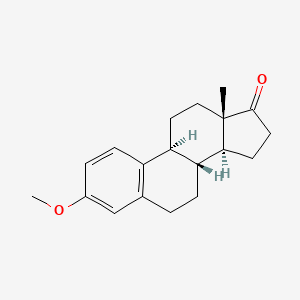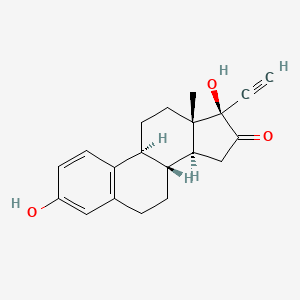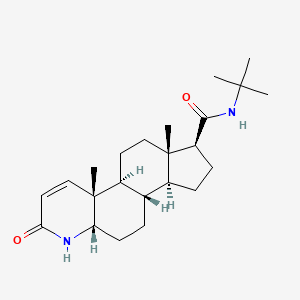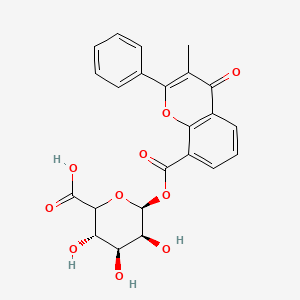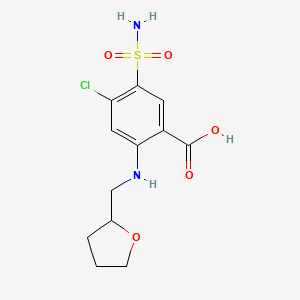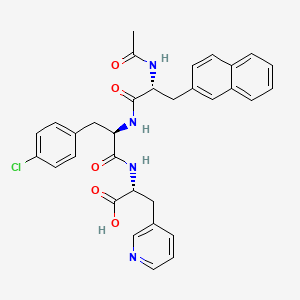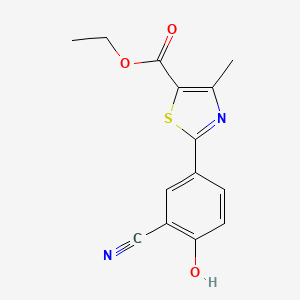
Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
Übersicht
Beschreibung
Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a chemical compound with the molecular formula C14H12N2O3S . It has an average mass of 288.322 Da and a monoisotopic mass of 288.056854 Da . This compound is versatile and can be used in a wide range of pharmaceutical applications, including the synthesis of various drugs and pharmaceutical intermediates .
Synthesis Analysis
The synthesis of Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate involves several steps . The process starts with 4-Hydroxy-benzonitrile, which is treated with sodium hydrogen sulfide and anhydrous magnesium chloride in dimethylformamide to give thioamide. The thioamide is then directly cyclized .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate consists of 14 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .
Chemical Reactions Analysis
The chemical reactions involving Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate are complex and involve multiple steps . The compound is involved in the synthesis of febuxostat, a drug used for the treatment of hyperuricemia and chronic gout .
Physical And Chemical Properties Analysis
Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate has a density of 1.4±0.1 g/cm3, a boiling point of 475.3±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It has an enthalpy of vaporization of 76.7±3.0 kJ/mol and a flash point of 241.3±31.5 °C .
Wissenschaftliche Forschungsanwendungen
Synthesis of Febuxostat : Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a key intermediate in the synthesis of Febuxostat, a drug used to treat hyperuricemia and gout. The synthesis process involves multiple steps, including cyclization, formylation, dehydration, condensation, hydrolysis, and acidification, and is suitable for scale-up production (Shaojie, 2010); (Bin, 2012); (Zheng Zhi-bing, 2008).
Detection of Biothiols : This compound has been used in the development of a ratiometric fluorescent probe for the selective detection of cysteine (Cys) and homocysteine (Hcy) in aqueous media. It offers a simple and effective method for the rapid and selective detection of these biothiols over glutathione (GSH) and other amino acids, which is significant in analytical chemistry and diagnostics (Na et al., 2016); (Wang et al., 2017).
Antimicrobial Properties : Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative of Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, has been studied for its antimicrobial activities against various strains of bacteria and fungi. This research enhances our understanding of the structure-activity relationships of these molecules (Desai et al., 2019).
Anti-Cancer Activity : Some derivatives of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate have been synthesized and tested for their anticancer activity against breast cancer cells. This highlights the potential of thiazole compounds in cancer treatment (Sonar et al., 2020).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-3-19-14(18)12-8(2)16-13(20-12)9-4-5-11(17)10(6-9)7-15/h4-6,17H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMZFYPEMMFHPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)O)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694871 | |
| Record name | Ethyl 2-(3-cyano-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | |
CAS RN |
161798-02-3 | |
| Record name | Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161798-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(3-cyano-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


